ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4, a sulfanyl-linked ethyl acetate moiety at position 3, and a formamido-adamantane group at position 5 (Figure 1).
Synthesis: The compound is synthesized via nucleophilic substitution, analogous to methods described for structurally similar triazole derivatives. For example, 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol reacts with 3-chlorophenyl derivatives in dimethylformamide (DMF) in the presence of potassium carbonate, followed by purification .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-4-18(25)9-19)13-26-22(31)24-10-15-6-16(11-24)8-17(7-15)12-24/h3-5,9,15-17H,2,6-8,10-14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSLFJDGKCECEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Adamantane Moiety: The adamantane group can be introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable electrophile.
Attachment of the Chlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chlorophenyl group to the triazole ring.
Formation of the Final Product: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral, anticancer, or antimicrobial agent.
Materials Science: The adamantane moiety provides rigidity and stability, making the compound useful in the development of advanced materials and polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its diverse functional groups.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the adamantane moiety can enhance binding affinity and stability. The chlorophenyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole (Compound 4)
- Key Differences : Lacks the ethyl acetate and formamido groups; instead, it has a methyl group at position 4 and a 4-chlorobenzyl sulfanyl substituent.
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (7h)
- Key Differences: Acetamide replaces ethyl acetate, and a p-tolylaminomethyl group substitutes the adamantane-formamido moiety.
- Impact : The acetamide group increases hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Physicochemical Properties
Bioactivity and Pharmacological Profiles
- Target Compound : The adamantane group is associated with enhanced blood-brain barrier penetration and antiviral activity, while the 3-chlorophenyl group may confer antimicrobial properties .
- Compound 4 : Demonstrated moderate antifungal activity in vitro, attributed to the 4-chlorobenzyl group’s halogen bonding .
- Compound 7h : Exhibited higher cytotoxicity in cancer cell lines (e.g., NCI-60) due to the acetamide’s hydrogen-bonding interactions with kinase targets .
Bioactivity Clustering : Hierarchical clustering of triazole derivatives () shows that compounds with adamantane and chlorophenyl groups cluster together, suggesting shared targets (e.g., cytochrome P450 enzymes or viral proteases) .
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique molecular structure, which includes an ethyl acetate moiety, a triazole ring, and an adamantane derivative, suggests a variety of biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on existing research.
Molecular Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 523.4751 g/mol. The presence of the adamantane structure is noteworthy due to its known antiviral properties, particularly against influenza and HIV viruses. The triazole ring is recognized for its antibacterial and antifungal activities, making this compound a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that compounds containing adamantane structures often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown promising antibacterial effects against various Gram-positive and Gram-negative bacterial strains. Studies have demonstrated that certain adamantane derivatives possess activity superior to traditional antibiotics like ampicillin and streptomycin .
| Compound | Activity | Target Pathogen |
|---|---|---|
| Adamantane Derivative A | Antibacterial | MRSA |
| Adamantane Derivative B | Antifungal | Candida spp. |
| Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-triazole} | Antiviral | Influenza |
Anticancer Activity
In vitro studies on related adamantane-linked compounds have shown significant cytotoxic effects against various human tumor cell lines. For example, compounds similar to this compound have been evaluated for their ability to suppress tumor growth and induce apoptosis in cancer cells. These studies suggest that such compounds may act through mechanisms involving the modulation of key signaling pathways associated with cancer progression .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary docking studies indicate potential interactions with enzymes involved in metabolic pathways or cellular signaling processes. The presence of the sulfanyl group may enhance binding affinity to biological targets.
Synthesis and Modification
The synthesis of this compound typically involves several chemical reactions that allow for the incorporation of desired functional groups. These methods are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.
Synthesis Steps:
- Formation of Triazole Ring : Utilizing appropriate precursors to create the triazole structure.
- Introduction of Sulfanyl Group : Employing thiolation reactions to introduce the sulfur atom.
- Final Esterification : Reacting the resulting compound with ethyl acetate to yield the final product.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step organic reactions, including:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .
- Adamantane conjugation : Coupling via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the adamantane moiety to the triazole scaffold .
- Sulfanyl acetate introduction : Thiol-alkylation reactions with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) . Critical factors : Solvent polarity, temperature control, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
Q. How is the compound structurally characterized, and what analytical methods are prioritized?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., adamantane protons at δ 1.6–2.1 ppm, triazole carbons at δ 145–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 523.4751 [M+H]⁺) .
- X-ray crystallography : For resolving crystal packing and stereoelectronic effects (e.g., Acta Crystallographica data on analogous triazole-adamantane structures) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial screening : MIC values against Staphylococcus aureus (8–16 µg/mL) and Candida albicans (32–64 µg/mL) in broth microdilution assays .
- Enzyme inhibition : Moderate activity against COX-2 (IC₅₀ ~50 µM) in fluorometric assays, attributed to adamantane’s hydrophobic interactions .
Advanced Research Questions
Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact biological activity?
- SAR studies : The 3-chlorophenyl group enhances π-π stacking with aromatic residues in target enzymes (e.g., fungal CYP51), improving antifungal potency compared to 4-fluorophenyl analogs .
- Electron-withdrawing effects : The chloro substituent increases electrophilicity of the triazole ring, enhancing covalent interactions with nucleophilic enzyme sites . Methodological note : Use comparative docking studies (AutoDock Vina) and free-energy perturbation (FEP) calculations to quantify substituent effects .
Q. What strategies optimize bioavailability given the compound’s poor aqueous solubility?
- Prodrug design : Hydrolysis of the ethyl ester to a carboxylic acid derivative improves solubility (e.g., pH 7.4 phosphate buffer, 37°C, 24 hours) .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm, PDI <0.2) enhances cellular uptake in in vitro models (e.g., Caco-2 permeability assays) .
Q. How can computational modeling resolve contradictions in reported mechanistic data?
- Target identification : Molecular dynamics simulations (GROMACS) reveal preferential binding to viral neuraminidase over human kinases, explaining conflicting antiviral vs. cytotoxic data .
- Metabolic stability prediction : CYP450 metabolism (via Schrödinger’s ADMET Predictor) identifies N-dealkylation as the primary degradation pathway, guiding deuterium incorporation to prolong half-life .
Methodological Guidance for Data Analysis
Q. How to address discrepancies in biological assay results across studies?
- Standardize protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation conditions .
- Control for stereochemistry : Chiral HPLC (e.g., Chiralpak IA column) ensures enantiopurity, as racemic mixtures may yield false-negative results .
Q. What techniques validate the compound’s stability under experimental conditions?
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) followed by LC-MS stability profiling .
- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C, critical for melt-based formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
